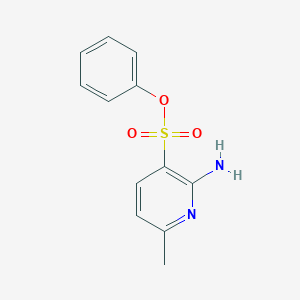
3-Pyridinesulfonic acid, 2-amino-6-methyl-, phenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinesulfonic acid, 2-amino-6-methyl-, phenyl ester is an organic compound with the molecular formula C12H12N2O3S It is a derivative of pyridine, featuring a sulfonic acid group, an amino group, and a phenyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinesulfonic acid, 2-amino-6-methyl-, phenyl ester typically involves the esterification of 3-Pyridinesulfonic acid, 2-amino-6-methyl- with phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes sulfonation, amination, and esterification steps, each optimized for high yield and purity. The reaction conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to ensure the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyridinesulfonic acid, 2-amino-6-methyl-, phenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Pyridinesulfonic acid, 2-amino-6-methyl-, phenyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 3-Pyridinesulfonic acid, 2-amino-6-methyl-, phenyl ester exerts its effects depends on its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds with biological molecules, while the amino group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Pyridinesulfonic acid, 2-amino-6-methyl-
- 3-Pyridinesulfonic acid, phenyl ester
- 2-Amino-6-methylpyridine
Uniqueness
3-Pyridinesulfonic acid, 2-amino-6-methyl-, phenyl ester is unique due to the presence of both an amino group and a phenyl ester group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
646053-42-1 |
|---|---|
Molekularformel |
C12H12N2O3S |
Molekulargewicht |
264.30 g/mol |
IUPAC-Name |
phenyl 2-amino-6-methylpyridine-3-sulfonate |
InChI |
InChI=1S/C12H12N2O3S/c1-9-7-8-11(12(13)14-9)18(15,16)17-10-5-3-2-4-6-10/h2-8H,1H3,(H2,13,14) |
InChI-Schlüssel |
KXRKVLLHILQPBL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(C=C1)S(=O)(=O)OC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Fluorophenyl)-2-[4-(4-methoxyphenoxy)phenyl]ethane-1,2-dione](/img/structure/B12604158.png)


![5-{4-[(2-Methylpropyl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine](/img/structure/B12604166.png)
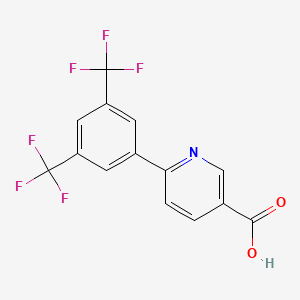
![Diethyl [1-(tributylstannyl)hex-1-en-1-yl]phosphonate](/img/structure/B12604171.png)
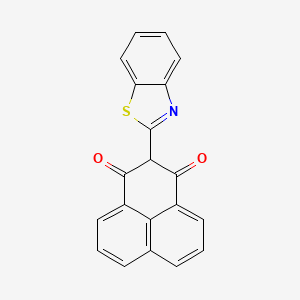
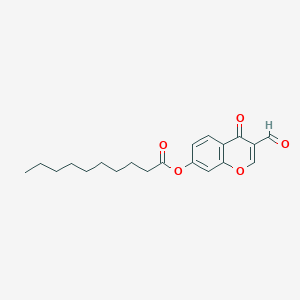
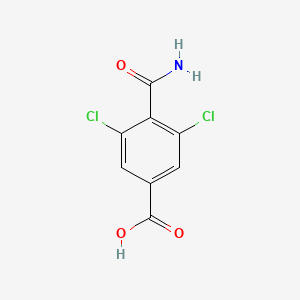
![(4S,5S)-4-[3-(Benzyloxy)propyl]-5-methyl-1,3-dioxolan-2-one](/img/structure/B12604205.png)
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-8-ylpyrrole-3-carboxamide](/img/structure/B12604210.png)
![2-Octyl-5-[5-[5-[5-[5-(5-octylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B12604215.png)
![1H-Indole-1-acetic acid, 3-[(2-ethylphenyl)sulfonyl]-2,5-dimethyl-](/img/structure/B12604230.png)
![5-[3-(Hydroxymethyl)phenyl]furan-2-carbaldehyde](/img/structure/B12604232.png)
